For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Role of Octanoate in Cellular Metabolism
Abstract
Octanoate (C8:0), a medium-chain fatty acid (MCFA), serves as a unique and potent energy substrate and signaling molecule within cellular metabolism.[1] Unlike long-chain fatty acids (LCFAs), octanoate's distinct physicochemical properties permit rapid absorption and carnitine-independent transport into the mitochondrial matrix, facilitating swift catabolism.[1][2] This guide provides a comprehensive technical overview of octanoate's metabolic pathways, its tissue-specific processing, and its profound impact on central metabolic processes, including ketogenesis and gluconeogenesis. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of metabolic disease, neuroscience, and drug development.
Introduction to Octanoate
Octanoate, or caprylic acid, is an eight-carbon saturated fatty acid found naturally in sources like coconut oil, palm kernel oil, and mammalian milk.[3][4] Its relatively short chain length confers unique metabolic characteristics compared to the more abundant LCFAs.[5] MCFAs are rapidly absorbed from the intestine and transported directly to the liver via the portal vein, bypassing the lymphatic system required for LCFAs.[3] This rapid availability, coupled with its distinct mitochondrial uptake mechanism, makes octanoate a subject of significant interest for therapeutic applications, including ketogenic diets for neurological disorders and the management of metabolic syndromes.[1][6]
Cellular Uptake and Metabolic Activation
A defining feature of octanoate metabolism is its ability to bypass the canonical carnitine shuttle, the rate-limiting step for LCFA entry into mitochondria.[2]
-
Cellular Entry : Octanoate can diffuse across the cell membrane, a process less dependent on fatty acid-binding proteins compared to LCFAs.[7]
-
Mitochondrial Transport : It freely crosses both the outer and inner mitochondrial membranes.
-
Activation : Once inside the mitochondrial matrix, octanoate is activated to its thioester derivative, octanoyl-CoA, by mitochondrial acyl-CoA synthetases (ACSMs).[8] This carnitine-independent activation is a key differentiator from LCFAs, which are activated in the cytoplasm and then require the carnitine palmitoyltransferase (CPT) system to enter the matrix.[8][9]
This streamlined entry and activation process allows for the rapid initiation of β-oxidation.
Catabolism: The β-Oxidation Pathways
Octanoyl-CoA is catabolized through β-oxidation to produce acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. This process occurs in both mitochondria and peroxisomes, with distinct enzymatic machinery and energetic outcomes.
Mitochondrial β-Oxidation
This is the primary pathway for octanoate catabolism. It involves a four-step spiral catalyzed by chain-length specific enzymes, ultimately yielding acetyl-CoA, FADH₂, and NADH.[9][10] For octanoyl-CoA, the first dehydrogenation step is catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD).[3] The FADH₂ and NADH generated are coupled to the electron transport chain to produce ATP.[10]
Peroxisomal β-Oxidation
Evidence suggests that octanoate can undergo at least one cycle of β-oxidation in peroxisomes.[11] The peroxisomal pathway differs fundamentally from the mitochondrial one in its initial step.
-
First Enzyme : Peroxisomal β-oxidation is initiated by Acyl-CoA Oxidase (ACOX1), which transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂).[12][13] This contrasts with the mitochondrial pathway where Acyl-CoA Dehydrogenases transfer electrons to FAD to form FADH₂.[12]
-
Energy Production : The peroxisomal pathway does not directly synthesize ATP. The H₂O₂ produced is detoxified by catalase.[13] The chain-shortened acyl-CoAs (e.g., hexanoyl-CoA) can then be transported to mitochondria for complete oxidation.
| Feature | Mitochondrial β-Oxidation | Peroxisomal β-Oxidation |
| Primary Location | Mitochondria | Peroxisomes |
| First Enzyme | Acyl-CoA Dehydrogenase (e.g., MCAD) | Acyl-CoA Oxidase (ACOX1)[12] |
| Electron Acceptor | FAD | O₂[13] |
| Byproduct of First Step | FADH₂ | H₂O₂[12] |
| Energy Coupling | Directly coupled to ATP synthesis via ETC | Not directly coupled to ATP synthesis[12] |
| Primary Substrates | Short, Medium, Long-Chain Fatty Acids | Very-Long-Chain Fatty Acids, Octanoate[11][12] |
Table 1: Key Distinctions Between Mitochondrial and Peroxisomal β-Oxidation.
Tissue-Specific Octanoate Metabolism
Recent studies have revealed significant tissue-specific differences in the capacity to metabolize octanoate, particularly between the liver and muscle tissues.[8][14]
-
Liver : The liver highly expresses mitochondrial medium-chain acyl-CoA synthetases (ACSMs). This allows it to efficiently activate free octanoate that arrives via the portal vein directly within the mitochondrial matrix for subsequent β-oxidation.[8]
-
Heart and Skeletal Muscle : In contrast, heart and skeletal muscle mitochondria have a very limited ability to oxidize free octanoate.[8][14] However, these tissues can readily oxidize octanoylcarnitine (B1202733). This oxidation is notably independent of CPT2, suggesting the presence of an alternative enzyme, possibly carnitine O-octanoyltransferase (CrOT), that converts octanoylcarnitine back to octanoyl-CoA within the muscle mitochondria.[8]
This metabolic distinction is critical for understanding the systemic effects of dietary octanoate and its potential therapeutic applications for myopathies.[14]
| Tissue | Free Octanoate Oxidation Rate (nmol/min/mg) | Octanoylcarnitine Oxidation Rate (nmol/min/mg) | Key Enzyme |
| Liver | High (~25-30) | High (~25-30) | ACSMs[8] |
| Heart | Very Low (<5) | High (~100-120) | CrOT (putative)[8] |
| Skeletal Muscle | Very Low (<5) | Moderate (~20-25) | CrOT (putative)[8] |
Table 2: Representative Octanoate Oxidation Rates in Different Tissues. (Data synthesized from Pereyra et al., 2021[8]).
Impact on Central Metabolic Pathways
The rapid influx of acetyl-CoA from octanoate β-oxidation in the liver has profound effects on other central metabolic pathways.
Ketogenesis
When the rate of acetyl-CoA production from octanoate exceeds the TCA cycle's capacity, the liver diverts excess acetyl-CoA to synthesize ketone bodies (acetoacetate and β-hydroxybutyrate).[15][16] This makes octanoate a potent ketogenic substrate.[8] These ketone bodies are then exported from the liver and used as a crucial energy source by extrahepatic tissues like the brain, heart, and skeletal muscle, particularly during periods of low glucose availability.[16]
Gluconeogenesis
Octanoate oxidation stimulates hepatic gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.[17][18] This occurs through at least two mechanisms:
-
Allosteric Activation : The high levels of acetyl-CoA produced allosterically activate pyruvate (B1213749) carboxylase, a key enzyme in the gluconeogenic pathway.[16]
-
Energy and Reductant Supply : β-oxidation provides the necessary ATP and NADH to fuel the energetically demanding process of gluconeogenesis.
However, the net effect on glucose production can depend on the relative concentrations of the gluconeogenic precursor (e.g., pyruvate) and octanoate.[17]
References
- 1. Octanoate Alleviates Dietary Soybean Oil-Induced Intestinal Physical Barrier Damage, Oxidative Stress, Inflammatory Response and Microbial Dysbiosis in Large Yellow Croaker (Larimichthys Crocea) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Octanoate | C8H15O2- | CID 119389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Octanoate is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 11. Probing peroxisomal β-oxidation and the labelling of acetyl-CoA proxies with [1-13C]octanoate and [3-13C]octanoate in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sciencecodons.com [sciencecodons.com]
- 14. Octanoate is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Ketone body metabolism and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Control of hepatic gluconeogenesis: role of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Relationship between ketogenesis and gluconeogenesis in isolated hepatocytes from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
